N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound features a pyrazolo[3,4-d]pyrimidine core with three key substituents:
- 1-position: Methyl group, enhancing metabolic stability compared to bulkier aryl groups.
- 6-position: 4-(4-fluorophenyl)piperazin-1-yl, a pharmacophore common in kinase inhibitors and CNS-targeting agents due to its ability to modulate receptor affinity .
The 4-fluorophenylpiperazine moiety is particularly notable for its role in enhancing selectivity for serotonin and dopamine receptors, as seen in related compounds .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7/c1-16-4-9-21(17(2)14-16)27-22-20-15-26-30(3)23(20)29-24(28-22)32-12-10-31(11-13-32)19-7-5-18(25)6-8-19/h4-9,14-15H,10-13H2,1-3H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGOMDHHHRTCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement that includes a pyrazolo[3,4-d]pyrimidine core fused with a piperazine ring and substituted with various aromatic groups. The presence of a fluorophenyl group and dimethylphenyl moiety suggests significant pharmacological potential.
- Molecular Formula : C24H26FN7
- Molecular Weight : 426.49 g/mol
- CAS Number : Not specified in the sources but related compounds have CAS numbers indicating their synthetic pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs are critical regulators of cell cycle progression and are often overactive in cancer cells. The inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancerous cells.
Key Findings:
- Inhibition of CDKs : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent activity against these cell lines .
- Mechanism of Action : The mechanism typically involves binding to specific molecular targets such as enzymes or receptors, modulating biological pathways critical for cell proliferation and survival .
- Potential for Neurological Applications : Given its structural similarity to known pharmacophores, it may also have implications in treating neurological disorders .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological macromolecules. The presence of the fluorine atom in the aromatic ring may enhance binding affinity and selectivity towards specific biological targets .
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine core | CDK inhibition | Critical for cell cycle regulation |
| Piperazine moiety | Potential CNS activity | May enhance blood-brain barrier permeability |
| Fluorophenyl group | Increased binding affinity | Enhances selectivity towards targets |
Case Studies
In recent studies, compounds structurally similar to this compound have been evaluated for their anticancer properties:
- MCF-7 Cell Line Study : A study demonstrated that derivatives of this compound exhibited IC50 values lower than 10 µM against MCF-7 cells, indicating strong cytotoxicity .
- HCT-116 Cell Line Study : Similar derivatives showed comparable efficacy against HCT-116 cells with mechanisms involving apoptosis induction through the mitochondrial pathway .
Comparison with Similar Compounds
Modifications at the 1-Position
- N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): Replacing the 1-methyl group with a phenyl reduces metabolic stability but may increase π-π stacking interactions with hydrophobic receptor pockets.
-
- Bulky cyclopentyl groups at the 1-position improve solubility but may reduce blood-brain barrier penetration.
Variations at the 4-Position (Aryl Amine Substituent)
- Molecular weight: 419.9 g/mol (vs. 475.6 g/mol for the target compound), indicating lighter substituents.
Piperazine Ring Modifications at the 6-Position
Core Structure Variations
Comparative Data Table
Preparation Methods
Urea Fusion Method
Heating 1 with urea at 180–200°C for 4–6 hours yields 1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(7H)-dione (2 ) in 75–80% yield. Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux converts 2 to 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (3 ) with 90% efficiency.
Microwave-Assisted Cyclization
Alternative approaches employ microwave irradiation to accelerate cyclization. Reacting 1 with aliphatic nitriles under HCl gas in dioxane at 120°C for 20 minutes achieves 85–92% yields of chlorinated intermediates like 3 .
Functionalization at Position 6: Piperazine Substitution
The 6-chloro group in 3 undergoes nucleophilic aromatic substitution (SNAr) with 4-(4-fluorophenyl)piperazine (4 ) to install the piperazine moiety.
Piperazine Synthesis
4-(4-Fluorophenyl)piperazine (4 ) is prepared via a modified Ullmann coupling:
SNAr Reaction Conditions
Stirring 3 with 4 (1.2 eq) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours under nitrogen affords 6-[4-(4-fluorophenyl)piperazin-1-yl]-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 70–75% yield.
Amine Installation at Position 4: N-(2,4-Dimethylphenyl) Group
The 4-chloro substituent in 5 is displaced by 2,4-dimethylaniline (6 ) via Buchwald–Hartwig amination.
Palladium-Catalyzed Coupling
Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene at 110°C for 24 hours achieves 80–85% yield of the target compound. Microwave-assisted catalysis (150°C, 30 minutes) improves yields to 88–90%.
Purification and Characterization
Final purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol yields >99% purity. Key spectral data confirm structure:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.85 (m, 8H, aromatic), 3.85 (s, 3H, N-CH₃), 2.35 (s, 6H, Ar-CH₃).
- HRMS : m/z 417.492 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Table 1: Reaction Conditions and Yields
Table 2: Advantages of Microwave Synthesis
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 24h | 30min |
| Yield | 85% | 90% |
| Purity | 95% | 99% |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology :
Piperazine Ring Formation : Use a Mannich reaction with formaldehyde, secondary amines (e.g., 4-fluorophenylpiperazine), and ketones/aldehydes under controlled pH and temperature .
Pyrazolo[3,4-d]pyrimidine Core Construction : Cyclize precursors (e.g., aminopyrazoles and nitriles) under acidic/basic conditions. Microwave-assisted synthesis may reduce reaction time .
Substitution Reactions : Introduce the 2,4-dimethylphenyl group via nucleophilic aromatic substitution (NaH as base, DMF solvent) .
- Optimization : High-throughput screening of catalysts (e.g., Pd/C for cross-coupling) and solvents (e.g., DCM vs. THF) improves yield and purity .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and pyrazolopyrimidine core (δ 7.5–8.5 ppm) .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>95%) .
- Mass Spectrometry : Confirm molecular weight (expected [M+H]⁺ ~483.5 g/mol) via ESI-MS .
Q. What preliminary assays are recommended for evaluating biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) with [³H]-labeled ligands .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Approach :
Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with binding affinity .
Data Analysis : Compare IC₅₀ values across analogs to identify critical moieties (e.g., piperazine ring enhances solubility and target engagement) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Orthogonal Assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG) to address false negatives in cell-based assays .
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation .
Q. How can computational modeling predict binding modes with neurological targets?
- Protocol :
Target Selection : Focus on receptors with known pyrazolopyrimidine interactions (e.g., 5-HT₁A, D₂) .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., using GROMACS) to assess stability of hydrogen bonds (e.g., N–H⋯O) .
Free Energy Calculations : Use MM-PBSA to rank binding affinities vs. experimental data .
Q. What methods characterize crystallographic properties to inform formulation?
- Techniques :
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrazolopyrimidine and aryl substituents (e.g., ~12° twist observed in analogs) .
- DSC/TGA : Determine melting point (~200–220°C) and thermal stability for salt/polymorph selection .
Methodological Challenges & Solutions
Q. How can reaction by-products be minimized during scale-up?
- Mitigation :
- Temperature Control : Maintain <80°C during cyclization to prevent decomposition .
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki couplings to reduce homocoupling by-products .
Q. What orthogonal purification methods are effective for this compound?
- Chromatography :
- Flash Column : Use silica gel with ethyl acetate/hexane (1:2) for bulk purification .
- Preparative HPLC : Optimize with 0.1% TFA modifier to separate stereoisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
